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Compound of Interest

Compound Name: 4-Fluorobenzil

CAS No.: 3834-66-0

Cat. No.: B1364513 Get Quote

Executive Summary
4-Fluorobenzil (1-(4-fluorophenyl)-2-phenylethane-1,2-dione; CAS: 3834-66-0) represents a

critical subclass of alpha-diketones where the introduction of a fluorine atom at the para

position of one phenyl ring fundamentally alters the molecular electrostatics compared to the

parent benzil.[1] This guide provides a comprehensive technical analysis of its physicochemical

properties, synthetic pathways, and spectral signatures.

For drug development professionals, 4-Fluorobenzil serves as a high-value intermediate for

synthesizing fluorinated heterocycles (e.g., imidazoles, quinoxalines) and as a photoinitiator in

polymer chemistry, where the fluorine moiety enhances lipophilicity and metabolic stability.

Molecular Architecture & Electronic Effects[2]
The physicochemical behavior of 4-Fluorobenzil is governed by the interplay between the

electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the

fluorine atom.

Dipole Moment Asymmetry: Unlike the symmetric benzil or 4,4'-difluorobenzil, the mono-

substituted 4-Fluorobenzil possesses a permanent dipole moment directed along the F-

C(para) axis. This asymmetry increases its solubility in polar organic solvents compared to

its symmetric counterparts.
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Carbonyl Reactivity: The fluorine atom deactivates the adjacent carbonyl carbon slightly via

resonance but activates the ring toward nucleophilic aromatic substitution under extreme

conditions. However, the primary effect is the modulation of the diketone reduction potential,

making it a tunable substrate for radical polymerization initiation.

Diagram 1: Electronic Resonance & Inductive Map
The following diagram illustrates the electronic push-pull mechanism affecting the dicarbonyl

core.
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Caption: Electronic influence of the para-fluorine substituent on the benzil dicarbonyl core.

Physicochemical Data Compendium
The following data consolidates experimental values and high-confidence calculated

descriptors for CAS 3834-66-0.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1364513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit Conditions/Notes

IUPAC Name

1-(4-fluorophenyl)-2-

phenylethane-1,2-

dione

-
Systematic

nomenclature

CAS Number 3834-66-0 - Unique Identifier

Molecular Formula C₁₄H₉FO₂ - -

Molecular Weight 228.22 g/mol -

Physical State Solid (Crystalline) - At 20°C, 1 atm

Melting Point 64.0 - 66.0 °C

Distinct from 4,4'-

difluorobenzil (119-

122°C)

Boiling Point 358.9 ± 25.0 °C
At 760 mmHg

(Predicted)

Density 1.2 ± 0.1 g/cm³ Predicted

LogP (Octanol/Water) ~3.73 -
High Lipophilicity

(XLogP3)

Refractive Index 1.578 - -

Flash Point 137.3 ± 17.3 °C -

Solubility Soluble -
Chloroform, Toluene,

DCM, Ethyl Acetate

Solubility Insoluble - Water

Critical Note on Purity: Commercial grades are typically >98% (GC). Impurities often include 4-

fluorobenzoin (precursor) or 4,4'-difluorobenzil (if synthesized via non-selective coupling).

Spectral Characterization
Accurate identification of 4-Fluorobenzil requires analyzing the specific splitting patterns

caused by the fluorine atom (
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F, spin 1/2).

Nuclear Magnetic Resonance (NMR)
F NMR: A diagnostic singlet (or multiplet if proton-coupled) typically appears in the range of
-100 to -115 ppm (referenced to CFCl₃).

H NMR (CDCl₃, 400 MHz):

Multiplet (7.9 - 8.1 ppm): Corresponds to the 2 protons ortho to the carbonyl on the

fluorinated ring (deshielded by C=O).

Multiplet (7.1 - 7.3 ppm): Corresponds to the 2 protons ortho to the fluorine (shielded by

F).

Multiplet (7.4 - 7.7 ppm): Protons on the unsubstituted phenyl ring.

Coupling: The fluorinated ring protons will exhibit characteristic

(~8-9 Hz) and

(~5-6 Hz) coupling.

Infrared Spectroscopy (FT-IR)
C=O Stretch: Two distinct bands or a broadened peak around 1660–1680 cm⁻¹. The

asymmetry of the molecule often resolves the symmetric and asymmetric stretching modes

of the 1,2-dicarbonyl system, unlike the single band often seen in symmetric benzil.

C-F Stretch: Strong absorption band in the 1200–1250 cm⁻¹ region.

Synthetic Routes & Protocols
The synthesis of 4-Fluorobenzil typically follows a two-step workflow: a crossed benzoin

condensation followed by oxidation. This method allows for the introduction of the fluorine atom

via the aldehyde precursor.

Diagram 2: Synthesis Workflow
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Caption: Step-wise synthesis of 4-Fluorobenzil via crossed benzoin condensation and

oxidation.

Detailed Protocol: Oxidation of 4-Fluorobenzoin
Note: This protocol assumes the prior isolation of 4-fluorobenzoin.

Reagents: 4-Fluorobenzoin (10 mmol), Ammonium Nitrate (15 mmol), Copper(II) Acetate (0.2

mmol), Acetic Acid (80% aq).

Setup: 50 mL Round Bottom Flask equipped with a reflux condenser and magnetic stir bar.

Procedure:

Dissolve 4-fluorobenzoin in acetic acid.

Add the copper catalyst and ammonium nitrate (co-oxidant).

Heat the mixture to reflux (~100°C) for 1.5 - 2 hours. The evolution of N₂ gas indicates

reaction progress.
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TLC Monitoring: Monitor the disappearance of the benzoin spot (more polar) and

appearance of the benzil spot (less polar, yellow).

Workup:

Cool the reaction mixture to room temperature.

Pour into ice-cold water (100 mL) to precipitate the crude product.

Filter the yellow solid and wash with cold water.

Purification: Recrystallize from ethanol or methanol to yield bright yellow needles of 4-
Fluorobenzil (mp ~64-66°C).

Applications in Drug Discovery[5]
Bioisosterism & Metabolic Stability
In medicinal chemistry, 4-Fluorobenzil is utilized to introduce the fluorophenyl moiety into

heterocyclic scaffolds.

Lipophilicity Tuning: The fluorine atom increases the LogP (approx 3.73) relative to benzil,

facilitating membrane permeability.

Metabolic Blocking: The C-F bond at the para position blocks metabolic hydroxylation (Phase

I metabolism) at that site, potentially extending the half-life of derived drugs (e.g., fluorinated

phenytoin analogs).

Heterocycle Synthesis
4-Fluorobenzil reacts with diamines to form biologically active heterocycles:

+ 1,2-Phenylenediamine

Fluorinated Quinoxalines (Anticancer/Antiviral candidates).

+ Urea/Thiourea

Fluorinated Hydantoins (Antiepileptic scaffolds).
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Safety & Handling (MSDS Summary)
GHS Classification:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood to avoid

inhalation of dust.

Storage: Store at room temperature (<25°C) in a tightly sealed container, away from strong

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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